N-(2-methoxyethyl)-2-(2-methylphenoxy)propanamide
Overview
Description
N-(2-methoxyethyl)-2-(2-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyethyl group, a methylphenoxy group, and a propanamide backbone
Scientific Research Applications
N-(2-methoxyethyl)-2-(2-methylphenoxy)propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-2-(2-methylphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylphenol and 2-methoxyethylamine.
Formation of Intermediate: 2-methylphenol is reacted with 2-bromopropanoic acid in the presence of a base to form 2-(2-methylphenoxy)propanoic acid.
Amidation Reaction: The intermediate 2-(2-methylphenoxy)propanoic acid is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxyethyl and methylphenoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
N-(2-methoxyethyl)-2-(2-methylphenoxy)propanamide can be compared with other similar compounds such as:
N-(2-methoxyethyl)-2-(2-chlorophenoxy)propanamide: Differing by the presence of a chlorine atom instead of a methyl group.
N-(2-ethoxyethyl)-2-(2-methylphenoxy)propanamide: Differing by the presence of an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness:
Structural Differences: The presence of specific functional groups such as the methoxyethyl and methylphenoxy groups.
Reactivity: Unique reactivity patterns due to the specific arrangement of functional groups.
By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-methylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10-6-4-5-7-12(10)17-11(2)13(15)14-8-9-16-3/h4-7,11H,8-9H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTANUXRTCIKAMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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